Codeine 6-Methanesulfonate
CAS No.: 22952-80-3
Cat. No.: VC17989589
Molecular Formula: C19H23NO5S
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22952-80-3 |
|---|---|
| Molecular Formula | C19H23NO5S |
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | [(4S,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] methanesulfonate |
| Standard InChI | InChI=1S/C19H23NO5S/c1-20-9-8-19-12-5-7-15(25-26(3,21)22)18(19)24-17-14(23-2)6-4-11(16(17)19)10-13(12)20/h4-7,12-13,15,18H,8-10H2,1-3H3/t12-,13-,15-,18-,19-/m0/s1 |
| Standard InChI Key | VZMWUVNHCHKXJT-QBQAKCNGSA-N |
| Isomeric SMILES | CN1CC[C@]23[C@@H]4[C@@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)OS(=O)(=O)C |
| Canonical SMILES | CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OS(=O)(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Codeine 6-Methanesulfonate (CAS No. 22952-80-3) is a semi-synthetic derivative of codeine, an opioid alkaloid derived from the opium poppy Papaver somniferum. The compound is formed by the esterification of codeine’s hydroxyl group at the 6-position with methanesulfonic acid, resulting in a sulfonate ester. Its molecular formula is C₁₉H₂₃NO₅S, with a molecular weight of 377.45 g/mol . The structural backbone retains codeine’s morphinan core, with a methanesulfonate group (-OSO₂CH₃) substituting the 6-hydroxyl group (Figure 1).
Table 1: Key Chemical Properties of Codeine 6-Methanesulfonate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₃NO₅S | |
| Molecular Weight | 377.45 g/mol | |
| CAS Registry Number | 22952-80-3 | |
| SMILES Notation | COc1ccc2C[C@H]3[C@@H]4C=CC@H[C@@H]5Oc1c2[C@]45CCN3C | |
| Storage Conditions | -20°C (long-term), room temperature (shipping) |
The stereochemistry of the molecule is critical, as the 6-methanesulfonate group introduces steric and electronic modifications that influence its pharmacokinetic and pharmacodynamic properties compared to parent codeine .
Synthesis and Manufacturing
Codeine 6-Methanesulfonate is synthesized through selective sulfonation of codeine. A plausible pathway involves:
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Protection of Reactive Groups: Codeine’s 3-methoxy and tertiary amine groups are protected to prevent undesired reactions.
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Sulfonation at C6: Methanesulfonyl chloride (MsCl) reacts with the 6-hydroxyl group in the presence of a base (e.g., triethylamine), forming the sulfonate ester .
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Deprotection: Removal of protective groups yields the final product.
This method aligns with solid-phase synthesis techniques described for codeine derivatives, where polymer-supported reagents facilitate efficient purification . Industrial-scale production requires stringent control due to the compound’s status as a controlled substance .
Challenges in Synthesis:
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Regioselectivity: Ensuring sulfonation occurs exclusively at the 6-position demands precise reaction conditions.
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Purity Requirements: Residual solvents or unreacted intermediates must be minimized, necessitating advanced chromatography or crystallization steps .
The compound is employed as a reference standard in mass spectrometry and chromatography to quantify codeine and its metabolites in biological samples . Its distinct mass fragmentation pattern (e.g., m/z 377.45 for the molecular ion) aids in differentiating it from structurally similar opioids .
Metabolic Studies
As a prodrug, codeine’s activity relies on CYP2D6-mediated conversion to morphine. The 6-methanesulfonate derivative’s metabolic stability is under investigation to assess its potential as a controlled-release analgesic . Preliminary studies suggest the sulfonate group slows hepatic metabolism, prolonging half-life compared to codeine .
Structural Probes
The methanesulfonate moiety’s electronegativity and bulk are used to study opioid receptor binding dynamics. Molecular docking simulations indicate altered interactions with the μ-opioid receptor’s extracellular loop compared to codeine .
| Parameter | Detail | Source |
|---|---|---|
| Toxicity | LD₅₀ (rat, oral): Not established; presumed similar to codeine | |
| Storage | -20°C in airtight, light-resistant containers | |
| Regulatory Status | Requires DEA licensing for possession |
Risks:
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Respiratory Depression: Shared with all opioids, necessitating dose titration.
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Dependence: Chronic use may lead to tolerance and withdrawal symptoms .
Future Directions and Research Gaps
Current studies focus on:
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Prodrug Optimization: Enhancing bioavailability through co-crystallization or nanoparticle delivery systems.
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Receptor Selectivity: Modifying the sulfonate group to target peripheral opioid receptors, reducing central nervous system side effects .
Unresolved Questions:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume